

# Physicochemical Characteristics of Sulconazole Nitrate: A Technical Guide

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## Compound of Interest

Compound Name: Sulconazole Nitrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction **Sulconazole nitrate** is a broad-spectrum antifungal agent belonging to the imidazole class of compounds.[1] It is primarily used in topical formulations to treat superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea versicolor.[2][3][4] The therapeutic efficacy of a drug substance is intrinsically linked to its physicochemical properties, which influence its formulation, stability, bioavailability, and mechanism of action. This technical guide provides an in-depth overview of the core physicochemical characteristics of **sulconazole nitrate** powder, supported by experimental methodologies and data, to aid researchers and professionals in drug development and analysis.

## General and Structural Properties

**Sulconazole nitrate** is a synthetic imidazole derivative.[5] It is the nitrate salt of sulconazole.[5] The powder is consistently described as a white to off-white crystalline solid.[2][3][6][7]

Identifier	Value	Reference
Chemical Name	(±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate	[2][3][4]
CAS Number	61318-91-0	[8][9][10]
Molecular Formula	C <sub>18</sub> H <sub>15</sub> Cl <sub>3</sub> N <sub>2</sub> S • HNO <sub>3</sub>	[8][9][10]
Molecular Weight	460.77 g/mol (also reported as 460.8 g/mol )	[2][7][8][9]

## Solubility Profile

The solubility of **sulconazole nitrate** is a critical factor for formulation development, particularly for topical and potential alternative delivery systems. It is a lipophilic drug with poor water solubility.[11] Detailed solubility data is presented below.

Solvent	Solubility Description	Quantitative Value	Reference
Water	Very slightly soluble / Insoluble	48.7 µg/mL (at pH 7.4)	[2][3][5][12]
Aqueous Buffers	Sparingly soluble	-	[9]
Pyridine	Freely soluble	-	[2][3][6][7]
Ethanol	Slightly soluble / Insoluble	~0.1 mg/mL	[2][3][9][12]
Acetone	Slightly soluble	-	[2][3][6][7]
Chloroform	Slightly soluble	-	[2][3][6][7]
Dimethylformamide (DMF)	Soluble	~25 mg/mL	[9][10]
Dimethyl Sulfoxide (DMSO)	Soluble	~25 mg/mL (also reported as 92 mg/mL)	[9][10][12]
Methanol	Slightly soluble	-	[13]
Acetonitrile	Slightly soluble (with heat)	-	[13]
DMSO:PBS (1:2, pH 7.2)	-	~0.33 mg/mL	[9]

Note: A product information sheet mentions solubility in water at 50 mg/mL is achievable with heat and sonication, which should be considered a preparation instruction rather than a standard solubility measurement.[8]

## Thermal, Spectroscopic, and Physicochemical Parameters

The thermal behavior, spectroscopic signature, and other key parameters are essential for identification, purity assessment, and understanding the drug's behavior in biological systems.

Parameter	Value	Reference
Melting Point	130-132 °C (Multiple sources report ~130 °C; other sources report 148-153 °C)	[2][3][8][13][14]
UV $\lambda_{\text{max}}$	219 nm (in Ethanol/DMSO/DMF)	[9][10]
pKa	6.78 (strong base)	[11]
LogP	6.06	[11]

## Stability and Degradation

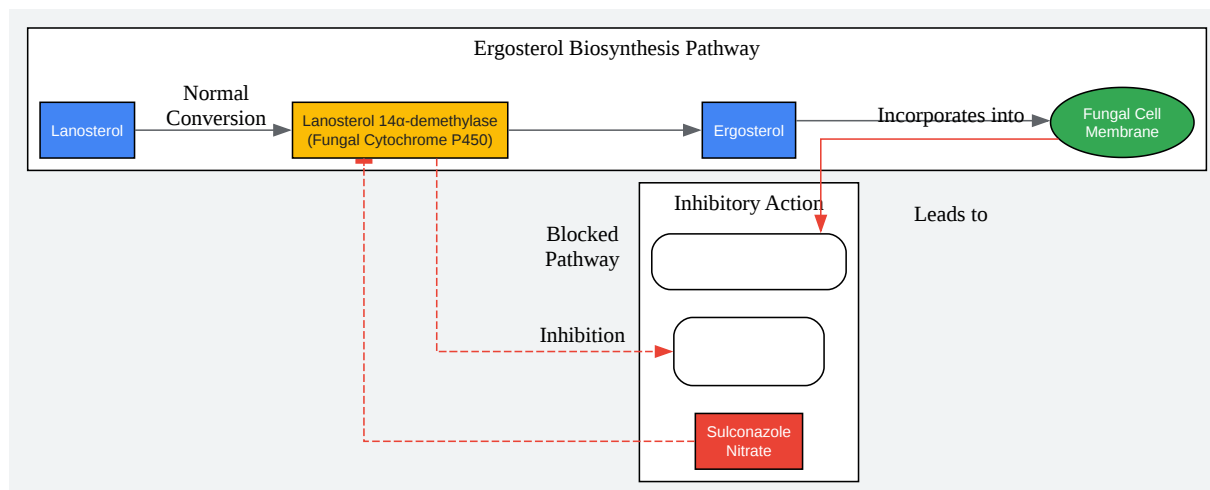
Proper storage and handling are crucial to maintain the integrity of **sulconazole nitrate** powder.

- **Storage Conditions:** For long-term storage ( $\geq 4$  years), a temperature of  $-20^{\circ}\text{C}$  is recommended for the crystalline solid.[9][13] Short-term storage at room temperature is permissible.[13] The material should be protected from excessive heat (temperatures above  $40^{\circ}\text{C}$  or  $104^{\circ}\text{F}$ ) and light.[2][3]
- **Solution Stability:** Aqueous solutions of **sulconazole nitrate** are not recommended for storage longer than one day.[9]
- **Degradation Pathway:** The primary degradation product of **sulconazole nitrate** is sulconazole sulfoxide, formed via sulfur oxidation.[15] Stress testing has been used to identify this degradant, which can be distinguished from N-oxide or sulfone derivatives through mass spectrometry.[15]

## Mechanism of Action: Inhibition of Ergosterol Synthesis

**Sulconazole nitrate** exerts its antifungal effect by disrupting the fungal cell membrane. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol  $14\alpha$ -demethylase.[5][16][17] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its structural integrity and fluidity.[5][17]

Inhibition of this pathway leads to the accumulation of toxic  $14\alpha$ -methyl sterols and a depletion of ergosterol, which increases cell membrane permeability and ultimately leads to fungal cell death.[5][16][17]



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*Mechanism of action of **Sulconazole Nitrate**.*

## Experimental Methodologies

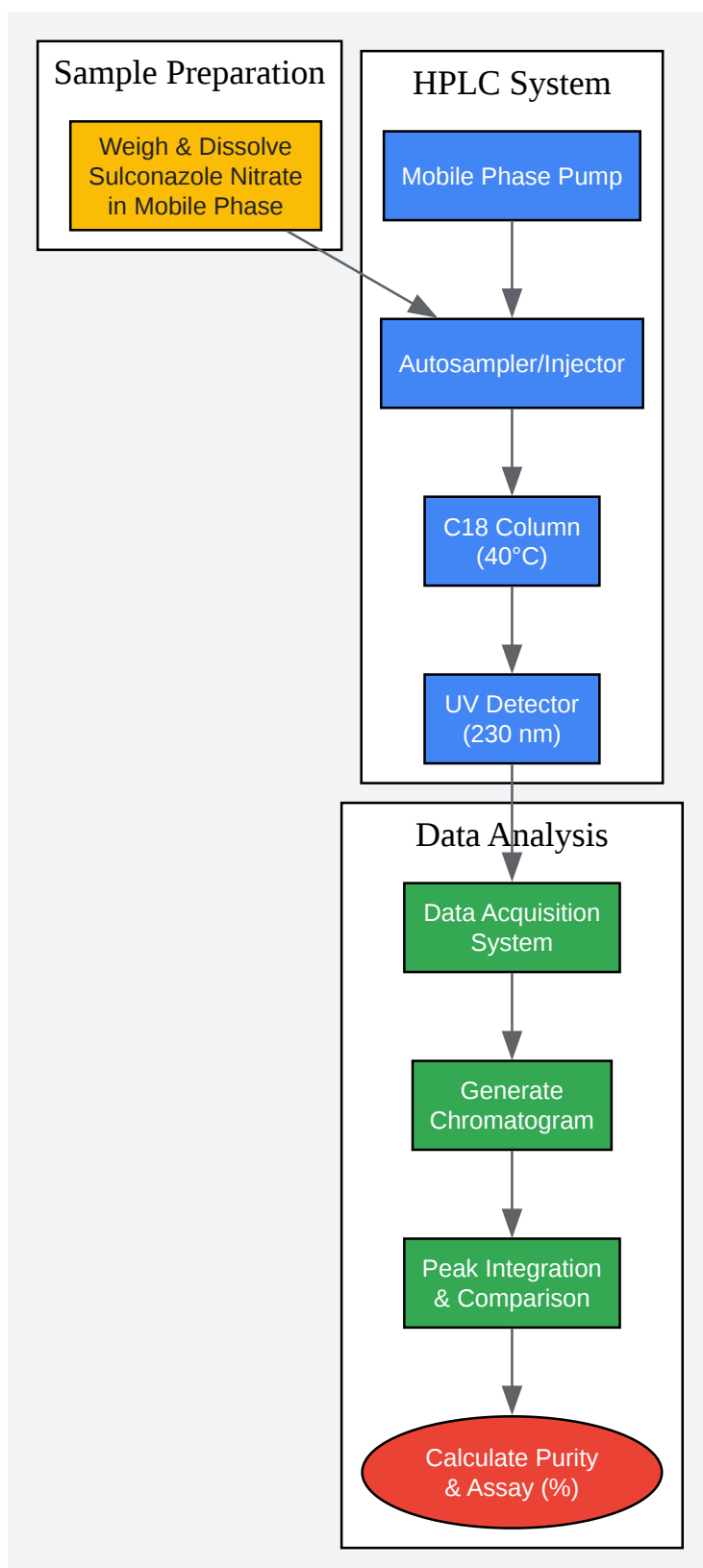
### Assay and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the assay and purity of **sulconazole nitrate**. The United States Pharmacopeia (USP) provides a detailed method.

- Sample Preparation:
  - Standard Solution: An accurately weighed quantity of USP **Sulconazole Nitrate** Reference Standard is dissolved and diluted in the mobile phase to a final concentration of

approximately 0.2 mg/mL.[18]

- Assay Solution: Approximately 20 mg of **sulconazole nitrate** powder is accurately weighed, transferred to a 100-mL volumetric flask, dissolved in, and diluted to volume with the mobile phase.[18]
- Chromatographic System:
  - Detector: UV detector set to 230 nm.[18]
  - Column: A 4.6-mm × 25-cm column containing L1 packing (C18 bonded silica).[18]
  - Column Temperature: Maintained at  $40 \pm 1.0$  °C.[18]
  - Mobile Phase: 1.9 g of sodium 1-pentanesulfonate is dissolved in 300 mL of water, mixed with 700 mL of methanol, and the pH is adjusted to  $3.8 \pm 0.1$  with 2N sulfuric acid. The solution is then filtered and degassed.[18]
- Procedure: Equal volumes (approximately 10 µL) of the Standard and Assay solutions are injected into the chromatograph. The peak responses are recorded, and the quantity of **sulconazole nitrate** is calculated by comparing the peak response of the assay solution to that of the standard solution.[18]



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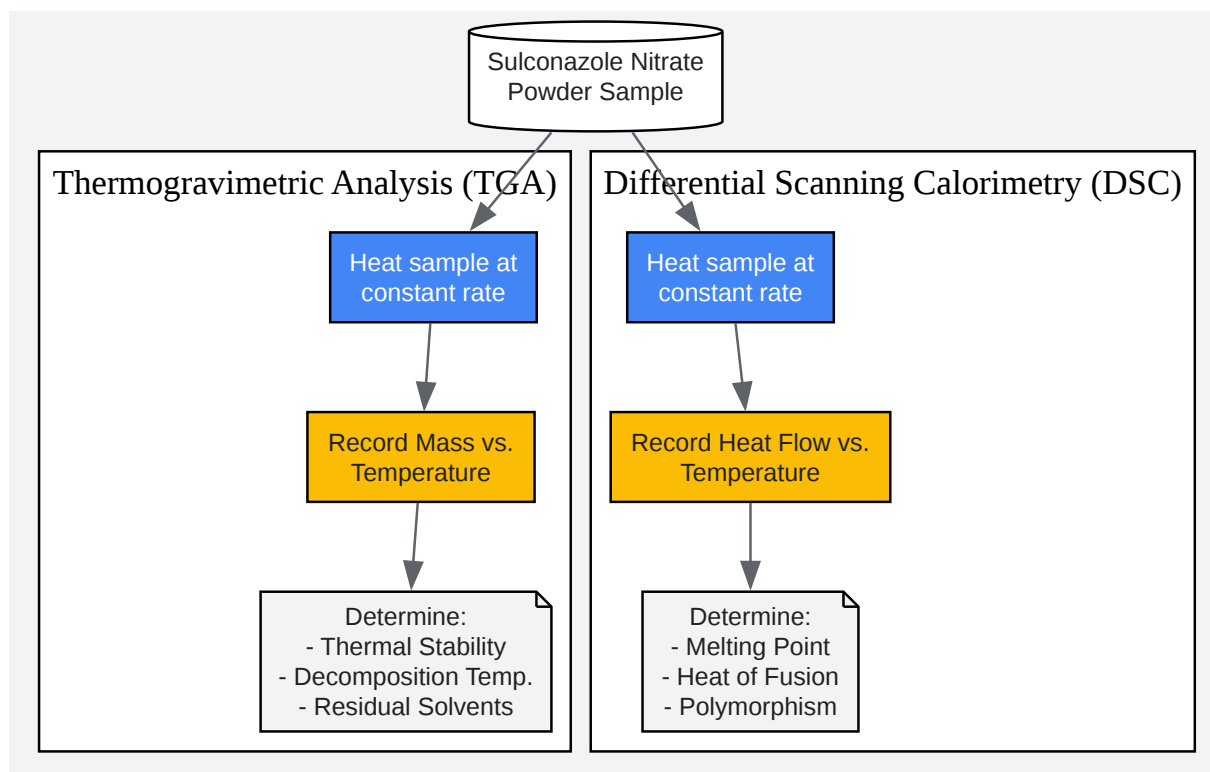
*General experimental workflow for HPLC analysis.*

## Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of pharmaceutical powders.

- Differential Scanning Calorimetry (DSC):
  - Objective: To determine the melting point, heat of fusion, and detect polymorphism.[19]
  - Methodology: A small, accurately weighed sample (typically 1-5 mg) of **sulconazole nitrate** powder is placed into an aluminum pan and hermetically sealed. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak corresponds to the melting of the substance.[19][20]
- Thermogravimetric Analysis (TGA):
  - Objective: To assess thermal stability, decomposition temperature, and quantify residual solvents or moisture.[19][21]
  - Methodology: A sample of **sulconazole nitrate** powder (typically 5-10 mg) is placed in a tared TGA pan. The sample is heated at a controlled rate (e.g., 10 °C/min) in a furnace under a controlled atmosphere (e.g., nitrogen). The instrument continuously records the mass of the sample as a function of temperature. Mass loss at lower temperatures may indicate the presence of volatile solvents, while significant mass loss at higher temperatures indicates thermal decomposition.[21][22]





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*Logical workflow for thermal characterization.*

## Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is commonly determined using the shake-flask method.

- Objective: To determine the saturation concentration of **sulconazole nitrate** in a specific solvent at a controlled temperature.
- Methodology:
  - An excess amount of **sulconazole nitrate** powder is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
  - The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

- After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.
- An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.22 µm syringe filter) to remove any remaining solid particles.
- The concentration of **sulconazole nitrate** in the clear filtrate is then quantified using a validated analytical method, such as HPLC-UV.

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